![molecular formula C6H2ClIN2S B1418666 4-Chloro-6-iodothieno[2,3-d]pyrimidine CAS No. 552295-08-6](/img/structure/B1418666.png)
4-Chloro-6-iodothieno[2,3-d]pyrimidine
Overview
Description
4-Chloro-6-iodothieno[2,3-d]pyrimidine is a chemical compound with the molecular weight of 296.52 . It is also known by its IUPAC name, 4-chloro-6-iodothieno[2,3-d]pyrimidine .
Molecular Structure Analysis
The InChI code for 4-Chloro-6-iodothieno[2,3-d]pyrimidine is 1S/C6H2ClIN2S/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
4-Chloro-6-iodothieno[2,3-d]pyrimidine is a light brown to dark brown powder or crystals . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Anti-Inflammatory Agents
4-Chloro-6-iodothieno[2,3-d]pyrimidine: is a valuable intermediate in the synthesis of pyrimidine derivatives, which have shown a range of pharmacological effects, including anti-inflammatory properties . These compounds can inhibit the expression and activities of vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α.
Development of Antioxidant Compounds
Pyrimidine derivatives, synthesized using 4-Chloro-6-iodothieno[2,3-d]pyrimidine , may act as antioxidants. These compounds can neutralize free radicals, thereby preventing cell damage and contributing to the treatment of diseases caused by oxidative stress .
Antibacterial and Antiviral Research
The structural motif of 4-Chloro-6-iodothieno[2,3-d]pyrimidine is found in various synthetic pyrimidines that display antibacterial and antiviral activities. Researchers can use this compound to develop new drugs that target specific pathogens .
Antifungal and Antituberculosis Applications
Similar to its antibacterial properties, 4-Chloro-6-iodothieno[2,3-d]pyrimidine -based pyrimidines can be potent antifungal and antituberculosis agents. They work by disrupting the life cycle of the causative organisms .
Material Science Research
Due to its unique chemical structure, 4-Chloro-6-iodothieno[2,3-d]pyrimidine can be used in material science research to create novel materials with specific electronic or photonic properties. It can serve as a building block for organic semiconductors .
Chemical Synthesis and Chromatography
This compound is also essential in chemical synthesis and chromatography as a standard or reference compound. It helps in the identification and quantification of various substances during analytical procedures .
properties
IUPAC Name |
4-chloro-6-iodothieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClIN2S/c7-5-3-1-4(8)11-6(3)10-2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIDKBLUFACXVRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=NC=N2)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClIN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-iodothieno[2,3-d]pyrimidine | |
CAS RN |
552295-08-6 | |
Record name | 4-chloro-6-iodothieno[2,3-d]pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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